molecular formula C11H9BrN2O2S2 B10923587 N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide

Cat. No.: B10923587
M. Wt: 345.2 g/mol
InChI Key: NOGOHCITAWHFLD-MDWZMJQESA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thienyl group, a bromine atom, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The thienyl and sulfonohydrazide groups play a crucial role in binding to the target molecules and exerting the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of the thienyl group and the bromine atom, which confer specific electronic and steric properties

Properties

Molecular Formula

C11H9BrN2O2S2

Molecular Weight

345.2 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H9BrN2O2S2/c12-11-7-6-9(17-11)8-13-14-18(15,16)10-4-2-1-3-5-10/h1-8,14H/b13-8+

InChI Key

NOGOHCITAWHFLD-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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